1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine
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Overview
Description
1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a nitrothiophene and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine typically involves the condensation of thiophene derivatives with piperidine under specific conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate the desired thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through rigorous purification processes. Techniques such as crystallization, distillation, and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and thiophene groups can participate in various biochemical pathways, potentially inhibiting or activating specific targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(Thiophen-2-yl)piperidine: A simpler analog with a single thiophene ring.
2,5-Dimethylthiophene: Another thiophene derivative with different substituents.
5-Nitrothiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of a piperidine ring.
Uniqueness: 1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine is unique due to its combination of a piperidine ring with nitro and thiophene groups, offering distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
878886-85-2 |
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Molecular Formula |
C15H16N2O2S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[2-(5-nitrothiophen-2-yl)-1-thiophen-2-ylethenyl]piperidine |
InChI |
InChI=1S/C15H16N2O2S2/c18-17(19)15-7-6-12(21-15)11-13(14-5-4-10-20-14)16-8-2-1-3-9-16/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
BUSQPKSBLYDHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CS3 |
Origin of Product |
United States |
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